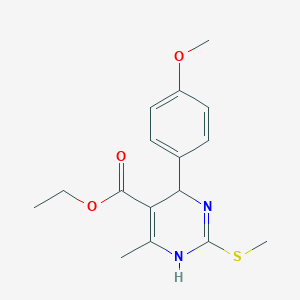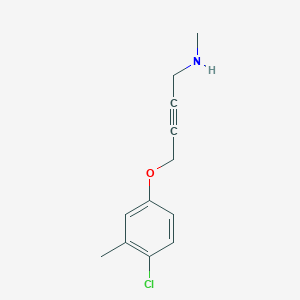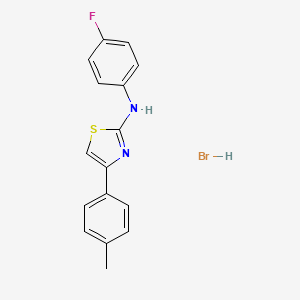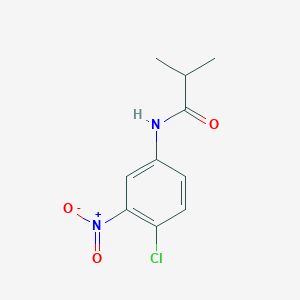
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as methoxyphenyl, methyl, and methylsulfanyl
準備方法
The synthesis of Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction typically proceeds as follows:
Reactants: 4-methoxybenzaldehyde, ethyl acetoacetate, and thiourea.
Catalyst: Acidic catalyst such as hydrochloric acid or acetic acid.
Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of microwave irradiation or alternative solvents to accelerate the reaction.
化学反応の分析
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: It is used in studies to understand its biological activity and mechanism of action, including its effects on cellular pathways and molecular targets.
作用機序
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features a pyrimidine ring but with different substituents, leading to variations in its chemical properties and biological activity.
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-15(19)13-10(2)17-16(22-4)18-14(13)11-6-8-12(20-3)9-7-11/h6-9,14H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGGNNAYEMADKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=C(C=C2)OC)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5068094.png)

![[3-[(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5068117.png)
![3,5-dichloro-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5068129.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5068135.png)
![3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5068140.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5068155.png)

![1-(4-hydroxy-3,5-dimethylbenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5068174.png)
![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5068177.png)

![1-(2-methoxybenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5068191.png)
![[1-(2-bromobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5068194.png)
